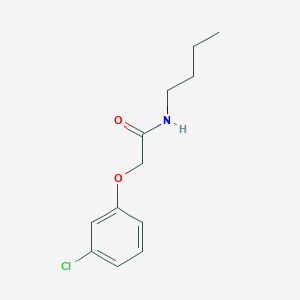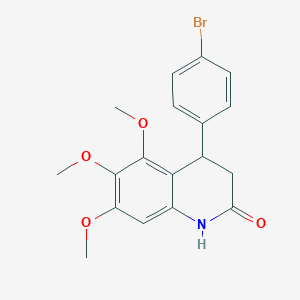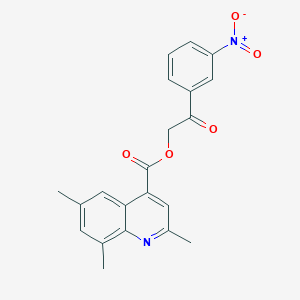![molecular formula C11H14N4O2 B4718377 ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4718377.png)
ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Descripción general
Descripción
Ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as EPPT, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolopyrimidine derivatives, which have been shown to possess a broad range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. Studies have shown that ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can effectively inhibit the activity of viral enzymes, such as HIV-1 reverse transcriptase and HSV-1 thymidine kinase, which are essential for viral replication. Moreover, ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects
ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of immune responses. Studies have reported that ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can effectively inhibit the replication of various viruses, including HSV-1, IAV, and HIV-1, by targeting viral enzymes. Moreover, ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. Additionally, ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been reported to modulate immune responses by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its broad spectrum of biological activities, which makes it a promising candidate for the development of antiviral, antibacterial, and anticancer drugs. Moreover, ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to possess good bioavailability and pharmacokinetic properties, which are essential for drug development. However, one of the main limitations of ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its low solubility in water, which can make it difficult to formulate for oral administration.
Direcciones Futuras
Ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several potential future directions for research and development. One of the main future directions is the optimization of its chemical structure to improve its pharmacological properties, such as solubility and bioavailability. Moreover, ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be further studied for its potential applications in the treatment of other viral and bacterial infections, as well as in the development of novel anticancer drugs. Additionally, ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be explored for its potential applications in immunomodulation and inflammation. Further studies are needed to fully understand the mechanism of action of ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits potent antiviral activity against a wide range of viruses, including herpes simplex virus type 1 (HSV-1), influenza A virus (IAV), and human immunodeficiency virus type 1 (HIV-1). Moreover, ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, as well as anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
ethyl 7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-3-5-9-8(10(16)17-4-2)6-12-11-13-7-14-15(9)11/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVQXYGCYVEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NC2=NC=NN12)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4718297.png)
![methyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4718305.png)
![N-[4-(4-morpholinylmethyl)phenyl]-N'-1-naphthylurea](/img/structure/B4718320.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4718327.png)

amine oxalate](/img/structure/B4718338.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4718343.png)

![5-methyl-N-[4-(N-{[2-(4-methylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4718355.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4718356.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4718362.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B4718370.png)